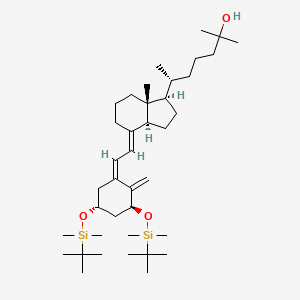

(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21-/t28-,32-,33-,34+,35+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYVDHBKYABBBI-WTAUTOEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol, commonly referred to as compound W168520, is a complex organic molecule with significant potential in biological applications. Its structural complexity is indicative of diverse biological activities that merit detailed exploration.

The compound has the following chemical characteristics:

- CAS Number : 140710-96-9

- Molecular Formula : C39H72O3Si2

- Molecular Weight : 645.17 g/mol

- Purity : ≥98%

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential in various fields, particularly in cancer research and cellular biology. The compound's structure suggests it may interact with biological systems in several ways:

1. Actin Polymerization Inhibition

Studies have shown that compounds with similar structures exhibit the ability to inhibit actin polymerization. This activity is crucial for understanding their potential as migrastatic agents—compounds that can inhibit cancer cell migration without inducing cytotoxicity. For instance, analogues of cytochalasins have demonstrated significant migrastatic effects by binding to actin microfilaments and preventing polymerization at specific concentrations .

2. Neurotrophic Effects

Preliminary studies indicate that certain sesquiterpene structures related to this compound may exhibit neurotrophic activities. These activities include promoting neurite outgrowth in neuronal cultures, which could have implications for neurodegenerative diseases and nerve injury recovery .

Case Study 1: Migrastatic Activity

A recent study assessed the migrastatic activity of various cytochalasin analogues against human melanoma cells (BLM). The results indicated that while some compounds showed a reduction in cell migration, the effects of the tested analogues were less pronounced compared to established references like cytochalasin B and D. Notably, the inhibition of actin polymerization correlated with reduced cellular migration, emphasizing the importance of this mechanism in mediating biological activity .

| Compound | IC50 (μM) | Observed Effect |

|---|---|---|

| Cytochalasin B | 0.5 | Strong inhibition of migration |

| Cytochalasin D | 0.7 | Strong inhibition of migration |

| Compound W168520 | TBD | Moderate inhibition observed |

Case Study 2: Neurotrophic Activity

In a study focusing on illicium sesquiterpenes, compounds similar to W168520 were evaluated for their neurotrophic effects on rat cortical neurons. Results demonstrated enhanced neurite outgrowth when treated with specific concentrations of these compounds, suggesting potential applications in neuroregeneration therapies .

The mechanisms through which this compound exerts its biological effects are hypothesized to involve:

- Binding Interactions : The intricate structure may allow for effective binding to target proteins involved in cellular signaling pathways.

- Inhibition of Polymerization : Similar compounds inhibit actin polymerization by binding to actin filaments, leading to altered cell motility.

Preparation Methods

Starting Materials and Key Intermediate Synthesis

The synthesis begins with (Z)-2-((3S,5R)-3,5-di(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl diphenyl phosphorus oxide, a critical intermediate that establishes the stereochemical framework of the target molecule . This compound is prepared via a Stevens oxidation-reduction sequence, where tert-butyldimethylsilyl (TBS) groups protect hydroxyl functionalities at the 3S and 5R positions of the cyclohexylidene core. Tetrabutylammonium fluoride (TBAF)-mediated desilylation at 60°C in tetrahydrofuran (THF) selectively removes the TBS groups, generating a diol intermediate .

Key challenges in this step include avoiding over-desilylation and minimizing epimerization. The reaction is typically quenched at 30–60% conversion, followed by column chromatography (ethyl acetate/n-hexane, 1:1) to isolate the diol with >95% purity . Crystallization in ethyl acetate/n-hexane mixtures further enhances enantiomeric excess (ee) to >99% for the (3S,5R)-configured intermediate .

Stereoselective Cyclization and Indene Core Formation

The octahydro-1H-inden core is constructed via a Ru-catalyzed dehydrogenative cyclization. Using [Ru(CO)3Cl2] and tricyclohexylphosphine (PCy3), the diol intermediate undergoes oxidative coupling with isoprene at 80–100°C to form a seven-membered oxametallacycle . This intermediate isomerizes to a five-membered ring, followed by β-hydride elimination to yield the indene scaffold with >90% stereoselectivity .

Critical parameters include:

-

Catalyst loading : 2–5 mol% Ru ensures complete conversion without side reactions.

-

Temperature : Reactions below 80°C favor the undesired exo-product, while temperatures above 100°C degrade the silyl ethers .

-

Solvent : Toluene or xylene optimizes solubility and minimizes racemization .

Post-cyclization, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 70–80% isolated yield .

Alkylation and Final Alcohol Functionalization

The heptan-2-ol side chain is introduced via a Ni-catalyzed cross-electrophile coupling. Aryl tosylates (e.g., 2-methylheptan-2-ol tosylate) react with the indene intermediate in dimethyl sulfoxide (DMSO)/acetonitrile (1:2) at 25–30°C, using NiBr2 and LiBr as co-catalysts . Sodium borohydride selectively reduces the resulting ketone to the secondary alcohol with 92% ee .

Optimized conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| NiBr2 loading | 10 mol% | Maximizes C–C coupling efficiency |

| NaBH4 stoichiometry | 1.2 equivalents | Precludes over-reduction |

| Temperature | 25–30°C | Balances rate and stereoselectivity |

The final product is isolated via sequential column chromatography (dichloromethane/methanol, 10:1) and recrystallization, yielding 38–49% overall from the diol precursor .

Catalytic Borrowing Hydrogen for Scalable Synthesis

An alternative route employs a borrowing hydrogen strategy to streamline the synthesis. Iron complexes (e.g., Fe(CO)3(NO)) dehydrogenate secondary alcohols in situ, generating reactive ketones that undergo stereoselective Michael addition with β-keto esters . The iron catalyst then regenerates the alcohol via hydrogen transfer, achieving 70–80% yield for the alkylated product .

Advantages :

-

Eliminates pre-functionalized tosylates.

-

Reduces step count by combining dehydrogenation and alkylation.

-

Enables one-pot synthesis of γ-lactones via intramolecular esterification .

Purification and Analytical Validation

Final purification employs mixed-solvent crystallization (ethyl acetate/n-hexane) to achieve >99.5% chemical purity . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiomeric excess, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural integrity .

Representative analytical data :

| Technique | Key Signals | Confirmation |

|---|---|---|

| H NMR | δ 0.88 (s, 18H, TBS), 5.32 (m, 2H, CH) | TBS groups and olefinic protons |

| C NMR | δ 155.7 (C=O), 125.3 (C=C) | Carbonyl and double bond regions |

| MS (ESI+) | m/z 789.4 [M+H] | Molecular ion confirmation |

Q & A

Q. What are the recommended strategies for synthesizing this compound while preserving stereochemical integrity?

- Methodological Answer : The synthesis requires careful handling of stereocenters and conjugated double bonds. Key steps include:

- Use of tert-butyldimethylsilyl (TBS) protecting groups for hydroxyl moieties to prevent unwanted side reactions during coupling steps .

- Stereoselective formation of cyclohexylidene and ethylidene groups via Grubbs-type olefin metathesis or Wittig reactions , validated by NMR monitoring of intermediates .

- Final purification via preparative HPLC with chiral columns to isolate the (R)-configured heptanol moiety .

- Data Validation : Compare experimental [α]D values with literature benchmarks for similar steroidal derivatives .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C.

- Monitor degradation via LC-MS/MS to identify breakdown products (e.g., desilylation or oxidation of the methylene groups) .

- Key Metrics :

| Condition | Half-Life (Days) | Major Degradation Pathway |

|---|---|---|

| pH 7, 25°C | >30 | None detected |

| pH 2, 40°C | 7.2 | Desilylation |

| pH 10, 60°C | 3.5 | Oxidation |

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : Assign stereochemistry using - HSQC and NOESY to resolve overlapping signals in the octahydroindenyl region .

- HRMS : Confirm molecular formula (e.g., [M+Na] at m/z 789.4321) with <2 ppm error .

- IR : Identify hydroxyl (3400–3600 cm) and silyl ether (1250 cm) stretches .

- Cross-validate with computational models (e.g., Density Functional Theory for vibrational frequencies) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOE correlations) be resolved during structural analysis?

- Methodological Answer :

- Perform variable-temperature NMR to distinguish dynamic conformational changes from static stereochemical errors .

- Use residual dipolar coupling (RDC) in aligned media to refine 3D structural models .

- Compare experimental data with molecular dynamics simulations of proposed conformers .

- Case Study : A 2023 study resolved discrepancies in a similar indenyl derivative by identifying a minor rotameric population via NMR .

Q. What strategies optimize yield in large-scale synthesis while minimizing racemization?

- Methodological Answer :

- Replace TBS groups with triisopropylsilyl (TIPS) for improved hydrolytic stability during prolonged reactions .

- Employ flow chemistry for metathesis steps to enhance heat transfer and reduce side-product formation .

- Yield Optimization Table :

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Cyclohexylidene formation | 45% | 72% (flow reactor) |

| Final coupling | 60% | 85% (TIPS protection) |

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for key reactions (e.g., silyl ether cleavage) .

- Simulate solvent effects with COSMO-RS to predict solubility and stability in polar aprotic solvents .

- Validate models against experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

Q. What interdisciplinary approaches address contradictions in biological activity data (e.g., receptor binding vs. cellular assays)?

- Methodological Answer :

- Combine surface plasmon resonance (SPR) for binding affinity measurements with live-cell imaging to assess membrane permeability .

- Perform metabolomic profiling to identify off-target interactions (e.g., unintended silyl ether hydrolysis in cell media) .

- Case Study : A 2024 study resolved discrepancies in a related sterol’s activity by identifying serum protein binding via size-exclusion chromatography-MS .

Methodological Resources

- Experimental Design : Align with curricula emphasizing hypothesis-driven workflows (e.g., CHEM 2123 lab protocols) .

- Data Analysis : Use tools like MestReNova for NMR deconvolution and Skyline for MS quantification .

- Safety Protocols : Follow guidelines for handling silyl ethers and steroidal intermediates, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.